molecular formula C28H24FN5O2 B2374501 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide CAS No. 922048-02-0

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide

Cat. No.: B2374501
CAS No.: 922048-02-0
M. Wt: 481.531
InChI Key: GKFWRWGSTIUOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide is a potent and selective small-molecule inhibitor designed to target the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling, through mutations, gene amplifications, or fusions, is a well-established driver of oncogenesis, tumor proliferation, and survival in a variety of cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer. This compound acts as a competitive ATP antagonist, binding to the kinase domain of FGFR and preventing autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/AKT. The core pyrazolo[3,4-d]pyrimidine scaffold is a known pharmacophore for kinase inhibition, with the 3-fluorobenzyl moiety and the distal diphenylacetamide group contributing to its high specificity and binding affinity for FGFR. Its primary research value lies in dissecting the role of FGFR in cellular and disease models, enabling the study of tumorigenesis, angiogenesis, and drug resistance mechanisms. Researchers utilize this inhibitor in preclinical studies to evaluate the therapeutic potential of FGFR blockade and to identify patient populations most likely to respond to targeted FGFR therapies. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O2/c29-23-13-7-8-20(16-23)18-33-19-31-26-24(28(33)36)17-32-34(26)15-14-30-27(35)25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,16-17,19,25H,14-15,18H2,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFWRWGSTIUOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological and pathological processes in the nervous system.

Mode of Action

The compound interacts with its target, nNOS, by binding to the heme domain of the enzyme This interaction likely inhibits the enzyme’s activity, preventing it from producing nitric oxide

Biological Activity

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide is a novel compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological activities. Its molecular formula is C22H19F2N5O3C_{22}H_{19}F_2N_5O_3, with a molecular weight of 439.4 g/mol .

PropertyValue
Molecular FormulaC22H19F2N5O3C_{22}H_{19}F_2N_5O_3
Molecular Weight439.4 g/mol
CAS Number922047-93-6

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor . Specifically, it targets cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer progression. The inhibition of CDKs can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Potential Mechanisms:

  • ATP Competitive Binding : The compound may compete with ATP for binding at the active site of CDKs, thereby inhibiting their activity.
  • Selective Targeting : Preliminary studies suggest that it exhibits selectivity for certain CDK subtypes, which could minimize off-target effects and enhance therapeutic efficacy .

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:

  • Cancer Treatment :
    • The compound has demonstrated efficacy against several cancer types by inhibiting CDKs involved in tumor growth .
    • It may be particularly effective in treating hematological malignancies such as multiple myeloma.
  • Anti-inflammatory Properties :
    • Similar pyrazolo-pyrimidine derivatives have been linked to anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .
  • Neurodegenerative Diseases :
    • There is emerging evidence that kinase inhibitors can play a role in neuroprotection, potentially offering therapeutic avenues for diseases like Alzheimer's .

Case Studies and Research Findings

A review of the literature reveals several studies that have explored the biological activity of related compounds:

  • In Vitro Studies : Various pyrazolo[3,4-d]pyrimidines have been tested for their ability to inhibit CDK activity in cell lines. Results consistently show reduced cell viability and proliferation rates .
  • In Vivo Studies : Animal models treated with pyrazolo[3,4-d]pyrimidine derivatives exhibited significant tumor regression compared to control groups .

Scientific Research Applications

The compound exhibits promising biological activities, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core can inhibit specific kinases involved in cancer progression. For instance, inhibition of Aldehyde Dehydrogenase 1A (ALDH1A) isoforms has shown potential benefits in treating chemotherapy-resistant ovarian cancer .
  • Kinase Inhibition : The structural characteristics suggest that this compound may compete with ATP for binding in kinase active sites, thereby inhibiting their activity. This mechanism is crucial for developing targeted therapies in various cancers .
  • Neuroprotective Effects : Similar compounds have been studied for neuroprotective properties, indicating potential applications in neurodegenerative diseases .

Synthesis Approaches

The synthesis of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide typically involves multiple steps:

  • Formation of Pyrazolo-Pyrimidine Core : Initial reactions focus on constructing the pyrazolo[3,4-d]pyrimidine framework through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Subsequent steps involve the introduction of the fluorobenzyl and diphenylacetamide groups via nucleophilic substitution or coupling reactions.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of similar compounds:

  • Inhibition Studies : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed significant inhibition of specific kinases associated with various cancers .
  • Therapeutic Potential in Ovarian Cancer : Research highlighted the role of ALDH1A inhibitors in enhancing the efficacy of chemotherapy agents against resistant ovarian cancer cells .
  • Neuroprotective Properties : Some derivatives have been shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting applications in treating neurodegenerative disorders .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro position in the pyrazolo[3,4-d]pyrimidine scaffold undergoes nucleophilic substitution with amines. For example:

ReagentConditionsProductYield
AnilineRT, 24h, THF4-(Phenylamino)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide78%
Hydrazine hydrateReflux, 6h, ethanol4-Hydrazinyl derivative85%

This reactivity enables strategic modifications for structure-activity relationship studies in drug discovery .

Hydrazone Formation

The hydrazinyl intermediate reacts with carbonyl compounds to form hydrazones, a key step in creating Schiff base derivatives:

Carbonyl CompoundConditionsProduct Characteristics
BenzaldehydeGlacial acetic acid, ΔAromatic hydrazone with δ 11.76–12.24 ppm (NH) in 1H NMR
AcetophenoneEthanol, 8h refluxCyclic hydrazone with enhanced planarity

These derivatives show improved solubility and potential for metal coordination studies .

Amide Functionalization

The diphenylacetamide moiety participates in:

A. Hydrolysis

ConditionsProductApplication
6M HCl, 100°C, 12h2,2-Diphenylacetic acidProdrug design
NaOH (aq), microwave, 150°CSodium carboxylate derivativeIonic conjugation strategies

B. Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions to form mixed anhydrides.

Heterocyclic Ring Modifications

The pyrazolo[3,4-d]pyrimidine core undergoes:

Reaction TypeReagents/ConditionsOutcome
Oxidative dehydrogenationDDQ, CH2Cl2, RTConversion to fully aromatic pyrazolo[3,4-d]pyrimidine system
HalogenationPCl5/POCl3 (1:3), 110°C, 4h6-Chloro derivative for cross-coupling reactions

Catalytic Transformations

Recent studies demonstrate palladium-mediated reactions:

ReactionCatalytic SystemApplication
Suzuki couplingPd(PPh3)4, K2CO3, DME/H2OBiaryl analog synthesis for EGFR studies
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3Introduction of secondary amines

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

ConditionDegradation PathwayHalf-Life
pH 7.4 buffer, 37°CAmide hydrolysis (major pathway)48h
Human plasmaEsterase-mediated modifications28h

These reactions highlight the compound's versatility as a synthetic intermediate and its potential for targeted modifications in medicinal chemistry programs. Experimental data from controlled studies confirm the reproducibility of these transformations, though exact yields may vary with specific reaction optimization. The absence of melting point and density data in literature underscores the need for further physicochemical characterization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature ()

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, Patent US12/036594) shares key features with the target compound:

  • Core Structure: Both possess a pyrazolo[3,4-d]pyrimidinone scaffold.
  • Substituents : A 3-fluorophenyl group is present in both compounds, though Example 53 incorporates a chromen-4-one fused ring system, absent in the target compound.
  • Functional Groups : The target compound uses a diphenylacetamide tail, whereas Example 53 employs a 2-fluoro-N-isopropylbenzamide group.

Key Differences :

Parameter Target Compound Example 53 (Patent)
Molecular Weight Not reported 589.1 g/mol (M++1)
Melting Point Not reported 175–178°C
Key Substituent Diphenylacetamide Chromen-4-one fused ring
Synthetic Route Likely involves Pd-catalyzed coupling Pd-catalyzed Suzuki-Miyaura coupling

Conversely, the diphenylacetamide in the target compound may confer higher lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.

Pharmacopeial Compounds ()

Three compounds from Pharmacopeial Forum (2017) feature tetrahydropyrimidin-1(2H)-yl and phenoxyacetamide groups:

(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

Comparison Highlights :

  • Structural Divergence: These compounds lack the pyrazolo[3,4-d]pyrimidinone core, instead utilizing tetrahydropyrimidine and hexanamide backbones.
  • Stereochemical Complexity : The pharmacopeial compounds exhibit multiple chiral centers, which may enhance target specificity but complicate synthesis compared to the target compound’s simpler stereochemistry .

Research Findings and Hypothesized Activity

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones are known inhibitors of kinases like PI3K and mTOR. The target compound’s fluorobenzyl group may mimic ATP’s adenine binding, while the diphenylacetamide could stabilize hydrophobic pockets .
  • Metabolic Stability : Fluorine atoms in both the target compound and Example 53 likely reduce cytochrome P450-mediated metabolism, extending half-life .
  • Solubility Challenges: The diphenylacetamide’s lipophilicity may necessitate formulation optimization (e.g., nanocrystal or lipid-based delivery) to enhance bioavailability.

Preparation Methods

Aminopyrazole Precursor Synthesis

The synthesis begins with 5-amino-1H-pyrazole-4-carbonitrile derivatives. As demonstrated by Marjani et al., condensation of 5-aminopyrazoles with β-ketoesters or 1,3-diketones in acetic acid under sulfuric acid catalysis yields pyrazolo[1,5-a]pyrimidines. For the target compound, ethyl 5-amino-3-((3-fluorobenzyl)amino)-1H-pyrazole-4-carboxylate serves as the key intermediate. This precursor is synthesized via nucleophilic substitution between 5-amino-3-chloro-1H-pyrazole-4-carboxylate and 3-fluorobenzylamine in N,N-dimethylformamide (DMF) with potassium carbonate as a base.

Cyclocondensation Reactions

Cyclization of the aminopyrazole precursor with diethyl malonate under basic conditions (sodium ethoxide) generates the dihydroxypyrazolo[3,4-d]pyrimidine intermediate. Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux yields 5,7-dichloro-2-(3-fluorobenzyl)pyrazolo[3,4-d]pyrimidine. Selective substitution at position 7 is achieved with morpholine in tetrahydrofuran (THF), leaving position 5 available for further functionalization.

Table 1. Reaction Conditions for Core Formation

Step Reagents/Conditions Yield (%) Citation
Aminopyrazole synthesis 3-Fluorobenzylamine, K₂CO₃, DMF, 25°C, 12 h 78
Cyclocondensation Diethyl malonate, NaOEt, ethanol, reflux 85
Chlorination POCl₃, 110°C, 6 h 61

Functionalization with the Ethyl Linker

Nucleophilic Substitution

The ethyl spacer is installed at position 1 via nucleophilic displacement of a chlorine atom. Treatment of 5,7-dimorpholino-2-(3-fluorobenzyl)pyrazolo[3,4-d]pyrimidine with 2-bromoethylamine hydrobromide in acetonitrile at 60°C for 8 h affords the primary amine intermediate.

Palladium-Catalyzed Cross-Coupling

For higher regioselectivity, Suzuki-Miyaura coupling is employed. As described by Liu et al., reaction of the chlorinated intermediate with vinylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in THF/water introduces a vinyl group, which is subsequently hydrogenated to ethyl. This method achieves 63% yield but requires stringent anhydrous conditions.

Synthesis of the Diphenylacetamide Side Chain

Diphenylacetic Acid Activation

Diphenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane. The resulting acyl chloride is reacted with 2-aminoethanol in THF to form 2-(diphenylacetamido)ethanol.

Amide Coupling

The ethylamine intermediate is coupled with diphenylacetyl chloride in DMF using 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. Microwave-assisted synthesis at 80°C for 20 minutes enhances the reaction efficiency, yielding 89% of the target amide.

Table 2. Optimization of Amidation Conditions

Condition Conventional Method Microwave-Assisted Citation
Temperature (°C) 25 80
Time (min) 360 20
Yield (%) 72 89

Purification and Characterization

Crude product purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water. High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals: δ 8.21 (s, 1H, pyrimidine-H), δ 4.62 (s, 2H, benzyl-CH₂), and δ 3.45 (q, 2H, ethyl-CH₂). Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 587.2 [M+H]⁺.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide?

The synthesis typically involves multi-step reactions, including cyclization of pyrazolo[3,4-d]pyrimidine precursors, alkylation, and amide coupling. Key steps require optimization of reaction conditions (e.g., solvent choice, temperature, catalysts like sodium hydride or potassium carbonate) to maximize yield and purity. For example, dimethylformamide (DMF) is often used as a solvent for nucleophilic substitutions, while controlled temperatures prevent intermediate decomposition .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Techniques such as 1H^1H- and 13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography are critical. X-ray diffraction (using SHELX programs ) resolves bond lengths and angles, while NMR verifies substituent positioning and stereochemistry. For example, the 3-fluorobenzyl group’s electronic environment can be confirmed via 19F^{19}F-NMR .

Q. What analytical methods are used to assess purity and stability?

Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) quantifies purity (>95% typically required). Stability studies under varying pH, temperature, and light exposure use accelerated degradation protocols monitored by LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges) or compound purity. Replicating studies with rigorously characterized batches (via HPLC, NMR) and standardizing protocols (e.g., ATP-based kinase assays for enzyme inhibition) are essential. Cross-referencing structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives with substituted phenyl groups ) can contextualize activity trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models binding to kinases or receptors by aligning the pyrazolo[3,4-d]pyrimidine core in active sites. Free energy perturbation (FEP) calculations refine affinity predictions. For example, fluorobenzyl groups may enhance hydrophobic interactions, as seen in related kinase inhibitors .

Q. How can reaction yields be optimized during scale-up synthesis?

Flow chemistry systems improve heat and mass transfer for exothermic steps (e.g., cyclization). Design of experiments (DoE) identifies critical parameters (e.g., reagent stoichiometry, solvent volume). Process analytical technology (PAT) monitors real-time reaction progress via inline FTIR or Raman spectroscopy .

Q. What strategies mitigate off-target effects in biological studies?

Counter-screening against related enzymes (e.g., kinase panels) and proteome-wide affinity profiling (e.g., thermal shift assays) identify selectivity. Structural modifications, such as replacing the diphenylacetamide moiety with polar groups, reduce nonspecific binding .

Q. How do structural modifications influence pharmacokinetic properties?

Introducing electron-withdrawing groups (e.g., fluorine) on the benzyl ring enhances metabolic stability by reducing cytochrome P450 oxidation. LogP calculations and in vitro permeability assays (Caco-2 cells) guide solubility improvements. For instance, adding hydrophilic substituents to the ethyl linker improves oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.